1,2-Dibromo-3-chloropropane-1,1-d2

Description

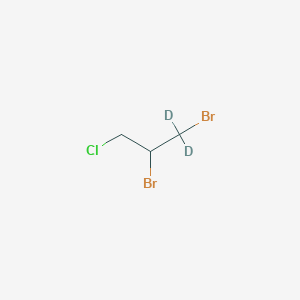

Structure

2D Structure

3D Structure

Properties

CAS No. |

112821-99-5 |

|---|---|

Molecular Formula |

C3H5Br2Cl |

Molecular Weight |

238.34 g/mol |

IUPAC Name |

1,2-dibromo-3-chloro-1,1-dideuteriopropane |

InChI |

InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i1D2 |

InChI Key |

WBEJYOJJBDISQU-DICFDUPASA-N |

Isomeric SMILES |

[2H]C([2H])(C(CCl)Br)Br |

Canonical SMILES |

C(C(CBr)Br)Cl |

Origin of Product |

United States |

Advanced Analytical Applications of 1,2 Dibromo 3 Chloropropane 1,1 D2

Quantitative Analysis in Complex Biological and Environmental Matrices

The accurate quantification of trace-level analytes in complex matrices such as blood, urine, soil, and water is a significant challenge in analytical chemistry. The presence of endogenous or exogenous interfering compounds can lead to matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate results. The use of stable isotope-labeled internal standards, such as 1,2-Dibromo-3-chloropropane-1,1-d2, is a widely accepted and effective strategy to overcome these challenges.

Utilization as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS)

In Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is a compound that is added in a known quantity to both the calibration standards and the unknown samples. The ideal internal standard has physicochemical properties very similar to the analyte of interest. This compound is an excellent internal standard for the analysis of 1,2-Dibromo-3-chloropropane (B7766517) (DBCP) because its chemical structure is nearly identical, leading to similar behavior during sample preparation, chromatography, and ionization.

The key difference is its mass. Due to the replacement of two hydrogen atoms with deuterium (B1214612) atoms, this compound has a molecular weight that is two mass units higher than DBCP. This mass difference is easily resolved by a mass spectrometer, allowing for the simultaneous monitoring of both the analyte and the internal standard. The ratio of the analyte's response to the internal standard's response is then used for quantification, which corrects for variations in the analytical process.

Mitigation of Matrix Effects and Enhancement of Measurement Precision

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, causing either ion suppression or enhancement. Since this compound is structurally almost identical to DBCP, it will have a very similar retention time in the liquid chromatography column and will co-elute with the analyte. Consequently, both the analyte and the internal standard will experience the same degree of matrix effects.

By calculating the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement will be normalized, leading to a more accurate and precise measurement of the analyte's concentration. This is a significant advantage over using a structural analog as an internal standard, which may have a different retention time and therefore be subject to different matrix effects.

Validation of Analytical Methods using Deuterated Analogs

The use of deuterated analogs like this compound is crucial for the rigorous validation of analytical methods. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include accuracy, precision, linearity, and recovery.

By spiking known concentrations of DBCP and a fixed concentration of this compound into blank matrix samples, the performance of the analytical method can be thoroughly assessed. The deuterated internal standard helps to ensure that the method provides reliable and reproducible results across different sample lots and over time.

Interactive Table 1: Illustrative LC-MS Quantification Data This table demonstrates the principle of using an internal standard to correct for matrix effects. Note that while the analyte peak area varies, the ratio to the internal standard remains consistent, leading to accurate quantification.

Qualitative Identification of Metabolites and Transformation Products

Understanding the metabolic fate of a compound in a biological system or its transformation in the environment is crucial for assessing its potential toxicity and environmental impact. Stable isotope labeling with compounds like this compound is a powerful technique for identifying metabolites and transformation products.

Elucidation of Molecular Structures via Distinct Isotopic Signals

When a biological or environmental system is exposed to a mixture of a compound and its deuterated analog, any metabolites or transformation products formed will also exist as a pair of non-deuterated and deuterated molecules. In the mass spectrum, these pairs will appear as doublet peaks separated by a characteristic mass difference, which corresponds to the number of deuterium atoms in the labeled compound.

For this compound, any metabolite that retains the deuterated portion of the molecule will exhibit a mass spectrum with a characteristic M and M+2 isotopic pattern. This distinct isotopic signature makes it easier to distinguish true metabolites from background noise and endogenous compounds in the complex sample matrix.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. When analyzing the metabolites of a mixture of DBCP and this compound, HRMS can confirm the elemental composition of both the non-deuterated and deuterated metabolite ions, providing strong evidence for their identity.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and fragmented to produce a characteristic fragmentation pattern. By comparing the MS/MS spectra of the non-deuterated and deuterated metabolite ions, valuable structural information can be obtained. Fragments that retain the deuterium label will show a mass shift of two units compared to the corresponding fragments from the non-deuterated metabolite. This information helps to pinpoint the site of metabolic modification on the molecule.

Interactive Table 2: Theoretical Mass Spectrometry Data for a Hypothetical Metabolite This table illustrates how the mass of the parent ion and its fragments would differ between the non-deuterated DBCP and its deuterated analog for a hypothetical hydroxylation metabolite.

Research on Dna Adduct Formation Mechanisms Utilizing Deuterium Labeled 1,2 Dibromo 3 Chloropropane

Characterization of DNA Adduct Structures

The bioactivation of 1,2-dibromo-3-chloropropane (B7766517) (DBCP) is a critical step in its genotoxic mechanism, primarily proceeding through glutathione (B108866) (GSH) conjugation. This process, catalyzed by glutathione S-transferases (GSTs), leads to the formation of reactive intermediates that can covalently bind to DNA, forming adducts.

Identification of N7-Guanyl Adducts

A primary pathway of DBCP-induced DNA damage involves the formation of a glutathione conjugate, which then acts as an alkylating agent. Research has identified several key DNA adducts resulting from this process. Following incubation of the L-glutathione conjugate of DBCP with calf thymus DNA and subsequent neutral thermal hydrolysis, researchers have isolated and characterized major fluorescent products. nih.govepa.gov

Among the identified adducts are the two diastereomers of S-[1-(hydroxymethyl)-2-(N7-guanyl)ethyl]glutathione. nih.govepa.gov The formation of these N7-guanyl adducts is explained by a mechanism involving the formation of two successive episulfonium ion intermediates, followed by a nucleophilic attack at the unsubstituted methylene (B1212753) carbon. nih.gov These adducts share structural and mechanistic similarities with the primary adduct formed from the related carcinogen, 1,2-dibromoethane. nih.gov

In vivo studies in rats administered DBCP have confirmed the formation of these N7-guanyl adducts in the liver, although at very low levels. nih.govepa.gov The same adducts were also generated when DBCP was incubated with rat liver cytosol, GSH, and DNA, corroborating the in vivo findings. nih.gov

A study on the structurally related compound 1,2,3-trichloropropane (B165214) (TCP) found that it forms a major DNA adduct identified as S-[1-(hydroxymethyl)-2-(N7-guanyl)-ethyl]glutathione, which is identical to one of the major adducts derived from DBCP. nih.gov This finding highlights a common pathway of genotoxicity for these halogenated propanes.

Detection and Structural Assignment of Bis-Guanyl Adducts

In addition to the mono-guanyl adducts, a significant finding has been the identification of a bis-guanyl adduct, S-[bis(N7-guanylmethyl)methyl]glutathione. nih.govepa.gov This adduct represents a DNA cross-link, a type of damage that can be particularly cytotoxic and mutagenic. The formation of this bis-adduct further supports the proposed mechanism involving reactive episulfonium ion intermediates that can react with two guanine (B1146940) bases. nih.gov

The characterization of this bis-guanyl adduct is significant as it suggests that DBCP can function as a cross-linking agent, potentially contributing to its high toxicity. nih.govepa.gov However, when the isolated S-[bis(N7-guanylmethyl)methyl]glutathione adduct was tested for mutagenicity in Salmonella typhimurium TA100, it was not found to be mutagenic but did exhibit toxicity to the bacteria. nih.govepa.gov

The following table summarizes the key DNA adducts of DBCP that have been identified and characterized.

| Adduct Name | Type of Adduct | Method of Identification |

| S-[1-(hydroxymethyl)-2-(N7-guanyl)ethyl]glutathione (diastereomers) | Mono-guanyl adduct | High-performance liquid chromatography, Mass spectrometry |

| S-[bis(N7-guanylmethyl)methyl]glutathione | Bis-guanyl adduct (Cross-link) | High-performance liquid chromatography, Mass spectrometry |

Influence of Deuteration on Adduct Stability and Reactivity

While no studies have been identified that specifically investigate the influence of deuteration at the C-1 position (1,2-Dibromo-3-chloropropane-1,1-d2) on the stability and reactivity of the resulting DNA adducts, research on other deuterated analogs of DBCP provides valuable insights.

The primary metabolic activation of DBCP leading to DNA adducts is thought to be conjugation with glutathione, a process that does not involve the cleavage of a C-H bond at the C-1 position. However, a secondary, oxidative pathway mediated by cytochrome P450 enzymes does involve C-H bond cleavage.

Therefore, it can be inferred that deuteration at the C-1 position in this compound would likely not have a significant impact on the stability or reactivity of the resulting S-[1-(hydroxymethyl)-2-(N7-guanyl)ethyl]glutathione or S-[bis(N7-guanylmethyl)methyl]glutathione adducts, as their formation is primarily dependent on the subsequent reactions of the glutathione conjugate rather than the initial C-H bond status at C-1.

Mechanistic Studies of DNA Damage

The formation of DNA adducts by this compound initiates a cascade of cellular responses, including the induction of DNA strand breaks and mutations.

Investigations into DNA Strand Break Induction

While specific studies on DNA strand break induction by this compound are not available, research on the non-deuterated and perdeuterated forms of DBCP provides a strong basis for understanding these effects.

Studies have demonstrated that DBCP is a potent inducer of DNA strand breaks in cultured mammalian cells. iarc.fr In vivo, administration of DBCP to rats has been shown to cause DNA strand breaks in various organs. iarc.fr

Crucially, a comparative study using selectively deuterated analogs of DBCP, including a perdeuterated version, found that deuteration did not diminish the DNA-damaging effect of DBCP in rats. nih.gov This indicates that the mechanism responsible for the majority of DNA strand breaks is not dependent on the cleavage of C-H bonds, which is consistent with the primary role of the glutathione conjugation pathway in DBCP's genotoxicity. Therefore, it is highly probable that this compound would induce DNA strand breaks to a similar extent as the non-deuterated compound.

Analysis of Mutation Spectra and Mutagenic Pathways

The mutagenicity of DBCP has been established in various experimental systems, including Drosophila melanogaster and in vivo mouse models. iarc.fr However, detailed analyses of the specific types of mutations induced by DBCP, and particularly its deuterated analogs, are limited.

There is no available research specifically detailing the mutation spectrum of this compound. As the formation of the primary DNA adducts is not expected to be significantly altered by deuteration at the C-1 position, the subsequent mutagenic pathways are also likely to be similar to those of the non-deuterated compound.

The formation of N7-guanyl adducts can lead to depurination, creating an abasic site which can be a substrate for error-prone DNA repair, often resulting in transversions. The bis-guanyl adducts, acting as cross-links, can block DNA replication and transcription, leading to more complex genomic rearrangements or cell death if not repaired.

Given the nature of the identified DNA adducts, the mutagenic pathways for this compound would be expected to involve:

Base-pair substitutions: Arising from the miscoding potential of the N7-guanyl adducts or errors during the repair of abasic sites.

Frameshift mutations: Potentially caused by the bulky nature of the adducts interfering with DNA polymerase fidelity.

Chromosomal aberrations: Resulting from the improper repair of DNA cross-links.

Further research is needed to delineate the precise mutation spectrum and mutagenic pathways of this compound to confirm these inferences.

Environmental Transformation and Degradation Pathways Investigated with Isotopic Tracers

Characterization of Biodegradation Mechanisms

Biodegradation is a key process that determines the environmental persistence of organic pollutants. The use of deuterated compounds allows for a detailed investigation of the microbial processes involved in their transformation.

Microbial Transformation Pathways of Deuterated 1,2-Dibromo-3-chloropropane (B7766517)

Direct studies on the microbial transformation of 1,2-Dibromo-3-chloropropane-1,1-d2 in environmental matrices are limited in publicly available scientific literature. However, insights can be drawn from toxicological studies that have utilized deuterated analogs of 1,2-Dibromo-3-chloropropane (DBCP) to probe its metabolic fate in biological systems, which can suggest potential environmental pathways.

Research on the metabolism of selectively deuterated and methylated analogs of DBCP in rats has provided valuable information on the role of C-H bond cleavage in its bioactivation. A key finding from these studies is that deuteration of DBCP at the C1, C2, or C3 positions did not reduce the extent of testicular and renal toxicity or DNA damage. researchgate.netresearchgate.net This suggests that the cleavage of a carbon-hydrogen bond is not the rate-limiting step in the metabolic activation of DBCP that leads to toxicity. researchgate.net Specifically, the perdeuterated analog of DBCP induced testicular DNA damage that was at least as extensive as that caused by the non-deuterated compound. researchgate.net

While these studies focus on mammalian metabolism, the fundamental chemical principles can be relevant to microbial degradation. In many microbial degradation pathways involving halogenated alkanes, the initial steps are often oxidative or involve conjugation, similar to metabolic processes in higher organisms. researchgate.net The lack of a significant kinetic isotope effect (KIE) upon deuteration in the toxicological studies implies that microbial enzymatic attacks on the C-H (or C-D) bonds of the propane backbone may also not be the rate-determining step in its environmental breakdown. Instead, other processes such as nucleophilic substitution at the carbon-halogen bond or reductive dehalogenation may be more critical.

The primary metabolic pathways for DBCP in rats involve oxidation by cytochrome P450 enzymes and conjugation with glutathione (B108866) (GSH). researchgate.net Microbial systems possess analogous enzyme systems, such as monooxygenases and glutathione S-transferases, which are known to degrade halogenated hydrocarbons. nih.gov Therefore, it is plausible that microbial degradation of this compound would proceed through similar initial steps. The use of the deuterated tracer helps to confirm that the initial enzymatic attack likely does not involve the abstraction of a hydrogen (or deuterium) atom from the C1 position.

Table 1: Investigated Analogs of 1,2-Dibromo-3-chloropropane and their Effect on Testicular DNA Damage in Rats

| Compound | Testicular DNA Damage Compared to DBCP | Implication for C-H Bond Cleavage |

|---|---|---|

| C1-D2-DBCP | Not significantly different | Not rate-limiting |

| C2-D1-DBCP | Not significantly different | Not rate-limiting |

| C3-D2-DBCP | Not significantly different | Not rate-limiting |

| C1-C2-C3-D5-DBCP | Not significantly different | Not rate-limiting |

This table is based on data from toxicological studies in rats and provides insights into potential initial steps of microbial degradation.

Enzyme Systems Involved in Environmental Detoxification

The detoxification of halogenated hydrocarbons in the environment is mediated by a variety of microbial enzymes. For compounds like DBCP, key enzyme systems likely involved include dehalogenases, monooxygenases, and glutathione S-transferases (GSTs).

Dehalogenases are enzymes that cleave carbon-halogen bonds. Haloalkane dehalogenases, for instance, catalyze the hydrolysis of haloalkanes to their corresponding alcohols. nih.gov The kinetics of these enzymes can be influenced by the nature of the halogen and the structure of the substrate. While direct studies on the effect of deuteration on the dehalogenation of this compound are not available, research on other haloalkane dehalogenases has shown that halide release can be the rate-limiting step in the catalytic cycle. nih.gov A solvent kinetic isotope effect has been observed for some dehalogenases when the reaction is carried out in deuterated water (D₂O), which can affect the enzyme's conformational changes necessary for catalysis. nih.gov

Monooxygenases are another important class of enzymes that can initiate the degradation of halogenated alkanes by incorporating an oxygen atom into the molecule. This often leads to a more polar and less toxic compound that can be further metabolized.

Glutathione S-transferases (GSTs) play a crucial role in the detoxification of a wide range of xenobiotics by catalyzing their conjugation with glutathione. This process increases the water solubility of the compounds, facilitating their further breakdown and excretion. In mammalian systems, GSTs are known to be involved in the metabolism of DBCP. researchgate.net It is highly probable that microbial GSTs also play a significant role in the environmental detoxification of DBCP and its deuterated analogs.

The use of this compound as a tracer can help to elucidate the specific roles of these enzyme systems. For example, the absence of a primary kinetic isotope effect would further support the hypothesis that the initial enzymatic attack is not on the C-D bond at the C1 position, pointing towards the greater importance of dehalogenases or GSTs in the initial steps of environmental degradation.

Abiotic Degradation Processes in Various Environmental Compartments

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of organic pollutants in the environment. Isotopic labeling can provide insights into the mechanisms and rates of these reactions.

Hydrolysis and Photolytic Degradation Studies

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated alkanes, hydrolysis can lead to the replacement of a halogen atom with a hydroxyl group. The rate of hydrolysis is dependent on factors such as temperature, pH, and the structure of the compound. For non-deuterated DBCP, hydrolysis is generally considered a slow process. mdpi.com

The substitution of hydrogen with deuterium (B1214612) at a non-reacting center, as in this compound, is expected to have a minimal effect on the rate of hydrolysis, which primarily involves the carbon-halogen bond. This is known as a secondary kinetic isotope effect and is typically much smaller than a primary kinetic isotope effect where the bond to the isotope is broken. wikipedia.org

Sorption and Leaching Behavior of Isotopic Analogs

Sorption is the process by which a chemical adheres to soil particles, which can significantly affect its mobility and bioavailability. The extent of sorption is influenced by soil properties such as organic matter content, clay content, and pH, as well as the chemical properties of the compound. mdpi.com

The substitution of hydrogen with deuterium is not expected to significantly alter the fundamental physicochemical properties that govern sorption, such as polarity and water solubility. Therefore, the sorption and desorption behavior of this compound is likely to be very similar to that of its non-deuterated counterpart. Deuterated compounds are, however, valuable as tracers in studies designed to measure sorption and leaching under field or laboratory conditions, as they can be distinguished from any pre-existing contamination. researchgate.net

Leaching is the process by which contaminants are transported through the soil with water. The potential for a chemical to leach into groundwater is dependent on its sorption characteristics and its persistence in the soil. Given that the sorption properties are not expected to change significantly with deuteration, the leaching potential of this compound would also be similar to that of DBCP. Deuterated water itself is often used as a conservative tracer in groundwater studies to track water movement. usgs.gov

Table 2: Predicted Influence of Deuteration on Environmental Processes for this compound

| Environmental Process | Key Factors | Predicted Effect of Deuteration at C1 | Rationale |

|---|---|---|---|

| Biodegradation (Initial Step) | C-H bond strength, enzyme mechanism | Minor (if C-D bond is not cleaved) | Toxicological data suggests C-H bond cleavage is not rate-limiting. |

| Hydrolysis | C-Br/C-Cl bond strength, pH, temperature | Negligible (secondary KIE) | Reaction center is the carbon-halogen bond, not the C-D bond. |

| Photolysis | Light absorption, C-Br/C-Cl bond energy | Negligible | Electronic properties governing light absorption are largely unaffected. |

| Sorption | Polarity, water solubility, soil properties | Negligible | Physicochemical properties governing partitioning are not significantly altered. |

| Leaching | Sorption, persistence, water flow | Negligible | Dependent on sorption and degradation, which are predicted to be largely unaffected. |

Modeling Environmental Fate and Transport with Deuterated Compounds

Environmental fate and transport models are mathematical tools used to predict the movement and transformation of contaminants in the environment. These models rely on input parameters that describe the chemical's properties and its interactions with the environment. cdc.gov

The use of deuterated compounds like this compound can greatly enhance the accuracy and reliability of these models. By conducting field or laboratory experiments with the deuterated tracer, researchers can obtain site-specific data on transport velocities, degradation rates, and dispersion. researchgate.net This data can then be used to calibrate and validate environmental fate models, leading to more accurate predictions of contaminant plume migration and persistence.

Stable isotope labeling is a valuable tool for investigating the environmental transport and degradation of pollutants. researchgate.net For example, deuterated water is frequently used as a conservative tracer to determine groundwater transport velocities. researchgate.net The near-identical physical behavior of the deuterated compound to its non-deuterated parent makes it an ideal proxy for tracking the movement of the contaminant without the confounding factor of distinguishing it from background levels.

In the context of this compound, its application in a controlled release experiment at a contaminated site could provide invaluable data. By monitoring the concentration and isotopic signature of the tracer over time and distance, it would be possible to:

Determine the rate of advection and dispersion in the subsurface.

Quantify the in-situ degradation rate.

Distinguish between different degradation pathways by analyzing the kinetic isotope effects, should any become apparent under specific environmental conditions.

While comprehensive environmental fate models specifically parameterized with data from this compound are not yet available, the principles of using isotopic tracers in environmental modeling are well-established and provide a clear framework for future research in this area. eawag.ch

Emerging Research Avenues and Methodological Advancements

Computational Chemistry and Molecular Dynamics Simulations for Deuterated Systems

Computational approaches are becoming indispensable in toxicology and drug discovery, offering predictive power that can guide and refine experimental work. youtube.com For 1,2-Dibromo-3-chloropropane-1,1-d2, these in silico methods can provide a foundational understanding of its behavior at a molecular level.

Prediction of Metabolic Pathways and Adduct Formation

The toxicity of the parent compound, DBCP, is intrinsically linked to its metabolic activation. Two primary pathways are recognized: oxidation by cytochrome P-450 (CYP) enzymes and conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases (GSTs). nih.govwho.int The oxidative pathway can lead to the formation of mutagenic epoxides like 2-chloro-3-(bromomethyl)oxirane. nih.govacs.org The GSH conjugation pathway, while often a detoxification route, can also lead to the formation of reactive intermediates that bind to macromolecules. nih.gov

Computational methods, such as those employing molecular fragments and sequential minimal optimization (SMO), can predict the metabolic pathways a compound is likely to participate in. nih.gov For this compound, molecular dynamics (MD) simulations could model the docking and interaction of the deuterated substrate with the active sites of key metabolizing enzymes like CYP2E1 and various GST isoforms. nih.gov These simulations can reveal how the subtle changes in mass and vibrational frequencies due to deuteration at the C1 position might influence enzyme-substrate binding affinity and orientation, potentially altering the regioselectivity of metabolism.

Furthermore, these models can predict the formation of DNA and protein adducts, which are critical initiating events in carcinogenesis and organ toxicity. By simulating the interaction of reactive metabolites of the deuterated compound with biological macromolecules, researchers can hypothesize which adducts are most likely to form and persist.

Table 1: Potential Metabolites of 1,2-Dibromo-3-chloropropane (B7766517) Investigated by Isotopic Labeling

| Metabolite Class | Potential Specific Metabolites | Method of Formation | Significance |

| Glutathione Conjugates | S-(2,3-dihydroxypropyl)glutathione | GSH conjugation followed by hydrolysis | Detoxification product found in urine and bile. nih.gov |

| E- and Z-isomers of S-(3-chloro-2-propenyl)glutathione | Radical-initiated dehydrobromination and GSH conjugation | Indicates radical formation and alternative metabolic routes. nih.gov | |

| Oxidative Metabolites | 2-bromoacrolein | Oxidation and dehydrohalogenation | Highly reactive and potentially toxic intermediate. nih.gov |

| 1-bromo-3-chloroacetone | Carbon-2 oxidation | Ketone intermediate that can be conjugated or reduced. nih.gov | |

| Mercapturic Acids | N-acetyl-S-(2,3-dihydroxypropyl)cysteine | Further processing of GSH conjugates | Major urinary metabolites indicating GSH pathway activity. nih.gov |

Quantum Chemical Calculations of Isotopic Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, defined as the ratio of the reaction rate of a light isotopologue to a heavy one (kL/kH). wikipedia.org When a C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium (B1214612) typically leads to a significant primary KIE (kH/kD often ranging from 2 to 7), because the heavier deuterium atom has a lower zero-point vibrational energy, requiring more energy to break the bond. libretexts.orgprinceton.edu

For this compound, the deuterium atoms are not at a site of primary metabolic oxidation (typically C3 or C2). nih.govnih.gov However, secondary KIEs can still provide valuable mechanistic information. libretexts.org Quantum chemical calculations, often integrated into a combined quantum mechanics/molecular mechanics (QM/MM) framework, can predict the magnitude of these effects. nih.gov

For instance, if a metabolic step involves a change in hybridization at the C1 position, from sp3 to sp2, a small, normal secondary KIE (kH/kD > 1) might be expected due to changes in bending vibrational modes. wikipedia.org Conversely, a change from sp2 to sp3 could result in an inverse KIE (kH/kD < 1). wikipedia.org By calculating the potential energy surface for the reaction and modeling the transition state, these quantum methods can help distinguish between different proposed mechanisms, such as associative versus dissociative steps in enzyme-catalyzed reactions. nih.govnccr-must.chacs.org

Integration of Multi-Omics Technologies with Deuterium Isotopic Labeling

The integration of multiple "omics" platforms—such as metabolomics, proteomics, and transcriptomics—provides a systemic, holistic view of a biological system's response to a xenobiotic. nih.govmdpi.com Using a deuterated compound like this compound within this framework can significantly enhance the resolution and confidence of the findings.

Metabolomics and Proteomics Applications in Mechanistic Research

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample. nih.govresearchgate.net In the context of xenobiotic research, it can reveal perturbations in endogenous metabolic pathways and identify novel drug metabolites. nih.govresearchgate.netnih.gov Using this compound offers a distinct advantage: its metabolites will carry a unique mass signature (a +2 Da shift compared to the non-deuterated versions), making them easier to identify against the complex background of the endogenous metabolome using high-resolution mass spectrometry (HRMS). nih.gov

Proteomics, the large-scale study of proteins, can be powerfully combined with deuterium labeling. nih.govmdpi.com Stable Isotope Labeling with Amino acids in Cell Culture (SILAC) is a common technique, but labeling with heavy water (D2O) is also used to measure proteome-wide protein turnover kinetics. nih.govmdpi.comnih.gov By exposing cells or organisms to this compound, researchers can use proteomic techniques to identify protein adducts. The deuterium label would again aid in the identification of adducted peptides in mass spectrometry data. Furthermore, by observing changes in the proteome (e.g., upregulation of stress-response proteins, changes in metabolic enzyme levels), a more complete picture of the toxicological response can be assembled. mdpi.com

Table 2: Applications of Multi-Omics in Deuterated Compound Research

| Omics Technology | Application with Deuterium Labeling | Potential Insights for this compound | References |

| Metabolomics | Trace and identify xenobiotic metabolites. | Unambiguous identification of metabolic products and pathways. | nih.govresearchgate.netresearchgate.net |

| Proteomics | Identify protein adducts; measure protein turnover. | Pinpoint protein targets of reactive metabolites; assess cellular stress responses. | nih.govmdpi.comacs.org |

| Transcriptomics | Correlate gene expression with metabolic and proteomic changes. | Understand the genetic regulation underlying the toxic response. | nih.gov |

| Toxicogenomics | Integrate omics data to understand mechanisms of toxicity. | Link specific metabolic pathways and gene expression changes to toxic outcomes. | researchgate.net |

Advanced Imaging Techniques with Isotopic Resolution

Recent advances in imaging technology allow for the visualization of metabolic processes in vivo. Deuterium Metabolic Imaging (DMI) is an emerging MRI-based technique that can track the fate of deuterated substrates in real-time. nih.govnih.gov While often used for metabolites like glucose or acetate, the principle could be extended to track the distribution and metabolic hotspots of deuterated xenobiotics. nih.govgoogle.com By administering this compound, DMI could potentially map its accumulation in target organs like the liver, kidneys, and testes, and visualize the spatial distribution of its major metabolic products in a non-invasive manner. nih.gov

Another powerful technique is positron emission tomography (PET). While this would require synthesizing a version of the compound with a positron-emitting isotope (like Fluorine-18) in addition to deuterium, the dual-labeled molecule could provide complementary information. nih.gov The deuterium label could be used to study metabolic stability and kinetic isotope effects, while the PET label would allow for highly sensitive imaging of the compound's distribution and pharmacokinetics. nih.gov

Development of Novel Deuterated Probes for Specific Biochemical Processes

Beyond simply observing metabolism, deuterated compounds can be designed as specific probes to investigate biochemical mechanisms. acs.orgresearchgate.net The deuterium atoms in this compound can serve as a passive tracer, but other applications can be envisaged.

For example, deuterated compounds are frequently used as internal standards in quantitative mass spectrometry for their chemical similarity and mass difference to the analyte. nih.govacs.org A certified standard of this compound would be invaluable for accurately quantifying its non-deuterated parent compound in environmental or biological samples.

Furthermore, the compound could be used as a mechanistic probe for enzymes involved in halogenated hydrocarbon metabolism. By comparing the enzymatic processing of the deuterated and non-deuterated forms, researchers can gain insights into the catalytic mechanisms of dehalogenases or other relevant enzymes. nih.gov The presence of deuterium can subtly alter electronic and steric properties, which, although often negligible, can sometimes be exploited to probe enzyme-substrate interactions. acs.org This approach moves beyond simply identifying metabolites to actively investigating the fundamental biochemical reactions that produce them.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling and storing 1,2-Dibromo-3-chloropropane-1,1-d2 in laboratory settings?

- Methodological Answer :

- Handling : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin/eye contact and eliminate ignition sources due to flammability (NFPA rating: Flammability 2) .

- Storage : Keep in a cool, well-ventilated area, locked away from incompatible substances (e.g., strong bases or oxidizers). Use airtight containers to prevent degradation .

- Spill Management : Evacuate the area, wear PPE, and use inert absorbents (e.g., vermiculite). Ventilate the space before re-entry .

Q. How can researchers synthesize 1,2-Dibromo-3-chloropropane-1,1-d2 with isotopic purity?

- Methodological Answer :

- Deuterated Precursors : Start with 1,1-dideuteropropane. Introduce bromine and chlorine via radical halogenation or electrophilic substitution. For example:

- Step 1: Deuterate propane-1,1-d2 using D2O and a catalyst (e.g., Pt/C) under high pressure .

- Step 2: Brominate at positions 1 and 2 using N-bromosuccinimide (NBS) under UV light.

- Step 3: Chlorinate at position 3 via SN2 displacement with Cl<sup>-</sup> in a polar aprotic solvent .

- Purification : Use fractional distillation or preparative GC to isolate the deuterated product. Confirm isotopic purity via mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing 1,2-Dibromo-3-chloropropane-1,1-d2?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR will show absence of protons at C1 (replaced by D2). <sup>13</sup>C NMR identifies deuterium-induced shifts (~0.3–0.5 ppm upfield for adjacent carbons) .

- IR Spectroscopy : Peaks at 500–600 cm<sup>-1</sup> (C-Br stretch) and 650–750 cm<sup>-1</sup> (C-Cl stretch) confirm functional groups.

- Mass Spectrometry : Molecular ion peak at m/z 238 (for <sup>79</sup>Br/<sup>81</sup>Br/<sup>35</sup>Cl isotopes). Deuterium incorporation reduces fragmentation at C1 .

Advanced Research Questions

Q. How does deuterium substitution at the 1,1 positions influence the compound’s reactivity in nucleophilic substitution (SN2) reactions?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) : Deuterium increases the activation energy for SN2 due to stronger C-D bonds (vs. C-H), slowing reaction rates. For example, reactions with OH<sup>-</sup> may show KIE ≈ 2–3 .

- Steric Effects : Deuteration slightly increases steric bulk at C1, potentially altering transition-state geometry. Use isotopic labeling studies (e.g., <sup>13</sup>C NMR) to track substitution pathways .

Q. How can researchers resolve contradictions in toxicological data for halogenated propanes across studies?

- Methodological Answer :

- Systematic Review : Follow EPA’s literature search strategy (Table C-16), filtering for exposure levels, model systems (in vitro vs. in vivo), and dose-response consistency .

- Data Harmonization : Normalize results using benchmark doses (BMD) or adjust for metabolic differences (e.g., cytochrome P450 activity in deuterated compounds) .

- Meta-Analysis : Apply statistical tools (e.g., RevMan) to quantify heterogeneity and identify confounding variables (e.g., solvent use in toxicity assays) .

Q. What computational approaches predict the environmental persistence and degradation pathways of 1,2-Dibromo-3-chloropropane-1,1-d2?

- Methodological Answer :

- QSPR Modeling : Use tools like EPI Suite to estimate half-life in soil/water. Input descriptors include logP (≈2.8) and molar volume (~120 cm<sup>3</sup>/mol) .

- DFT Calculations : Simulate hydrolysis pathways (e.g., base-catalyzed dehalogenation). Optimize transition states for Br/Cl removal using Gaussian09 with B3LYP/6-31G(d) .

- Machine Learning : Train neural networks on existing halogenated propane data to predict biodegradation rates under varying pH/temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.